molecular formula C25H23BrN2O5S B11547658 Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate

Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11547658
M. Wt: 543.4 g/mol
InChI Key: AYEBOQWMKFHUKH-UHFFFAOYSA-N
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Description

Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, a bromine atom, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS)

    Coupling: Dicyclohexylcarbodiimide (DCC) and catalysts

    Hydrolysis: Acidic or basic conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acid and alcohol derivatives

Scientific Research Applications

Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group and the aromatic rings play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-({[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate
  • Phenyl 4-({[4-fluoro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate

Uniqueness

Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. This uniqueness can be exploited in designing compounds with specific properties for targeted applications .

Properties

Molecular Formula

C25H23BrN2O5S

Molecular Weight

543.4 g/mol

IUPAC Name

phenyl 4-[(4-bromo-3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H23BrN2O5S/c26-22-14-11-19(17-23(22)34(31,32)28-15-5-2-6-16-28)24(29)27-20-12-9-18(10-13-20)25(30)33-21-7-3-1-4-8-21/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,29)

InChI Key

AYEBOQWMKFHUKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4)Br

Origin of Product

United States

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